molecular formula C17H12Cl2N2OS B13041837 N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide

Katalognummer: B13041837
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: LUHDRVQPFRVCRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under reflux conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 2,4-dichlorophenyl group enhances its antibacterial and antifungal properties compared to other similar compounds .

Eigenschaften

Molekularformel

C17H12Cl2N2OS

Molekulargewicht

363.3 g/mol

IUPAC-Name

N-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide

InChI

InChI=1S/C17H12Cl2N2OS/c18-12-6-7-13(14(19)8-12)15-10-23-16(21-15)9-20-17(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,22)

InChI-Schlüssel

LUHDRVQPFRVCRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.